"4-(3,3-Diphenylpropyl)piperazin-1-amine" structure and properties
"4-(3,3-Diphenylpropyl)piperazin-1-amine" structure and properties
An In-Depth Technical Guide to 4-(3,3-Diphenylpropyl)piperazin-1-amine: Structure, Properties, and Synthesis
Executive Summary
This technical guide provides a comprehensive overview of 4-(3,3-diphenylpropyl)piperazin-1-amine, a heterocyclic compound featuring a unique combination of a piperazin-1-amine core and a bulky 3,3-diphenylpropyl substituent. The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs targeting a wide array of biological systems.[1][2] This document delineates the molecule's structural characteristics, predicted physicochemical and spectroscopic properties, and a plausible, detailed synthetic pathway. Furthermore, it explores the potential pharmacological relevance of this compound by analyzing the known bioactivities of its constituent moieties, positioning it as a molecule of interest for researchers in drug discovery and development, particularly in the fields of oncology and central nervous system (CNS) disorders.
Chemical Identity and Structure
4-(3,3-Diphenylpropyl)piperazin-1-amine is a disubstituted piperazine derivative. The structure is characterized by a primary amine group on one nitrogen of the piperazine ring and a 3,3-diphenylpropyl group on the other. This arrangement provides two distinct sites for potential chemical modification and biological interaction.
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IUPAC Name: 4-(3,3-Diphenylpropyl)piperazin-1-amine
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Synonyms: 1-Amino-4-(3,3-diphenylpropyl)piperazine
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Chemical Formula: C₁₉H₂₅N₃
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Molecular Weight: 295.43 g/mol
Caption: Proposed two-stage synthetic workflow.
Experimental Protocol 1: Synthesis of 1-(3,3-Diphenylpropyl)piperazine (Intermediate)
This protocol is based on established methods for the monosubstitution of piperazine. [3]The use of a large excess of piperazine favors the mono-alkylated product and minimizes the formation of the disubstituted byproduct.
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Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (5 equivalents) and a suitable solvent such as acetonitrile or ethanol.
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Reaction: Slowly add a solution of 3-bromo-1,1-diphenylpropane (1 equivalent) in the same solvent to the piperazine mixture at room temperature.
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Heating: Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: After cooling to room temperature, filter the mixture to remove piperazine hydrobromide salt. Concentrate the filtrate under reduced pressure.
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Extraction: Dissolve the residue in dichloromethane and wash with water to remove excess piperazine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
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Purification: Purify the crude product by column chromatography on silica gel to yield pure 1-(3,3-diphenylpropyl)piperazine.
Experimental Protocol 2: Synthesis of 4-(3,3-Diphenylpropyl)piperazin-1-amine
This procedure adapts the well-documented method of forming an N-amino group on a secondary amine via nitrosation followed by reduction. [4]
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Nitrosation:
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Dissolve the intermediate, 1-(3,3-diphenylpropyl)piperazine (1 equivalent), in aqueous hydrochloric acid (e.g., 6N HCl) and cool the solution to 0-5 °C in an ice bath.
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Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water dropwise, ensuring the temperature remains below 5 °C.
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Stir the mixture at this temperature for 1-2 hours.
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Basify the solution with a cold aqueous base (e.g., NaOH) and extract the N-nitroso product with an organic solvent like chloroform or ethyl acetate. Dry the organic layer and evaporate the solvent.
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Reduction:
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Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive reagent. This step must be performed under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.
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Prepare a suspension of LiAlH₄ (3 equivalents) in anhydrous tetrahydrofuran (THF) in a flame-dried flask and cool to 0 °C.
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Slowly add a solution of the crude N-nitroso intermediate in anhydrous THF to the LiAlH₄ suspension.
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After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-5 hours.
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Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
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Filter the resulting solids and wash thoroughly with THF or ethyl acetate.
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Combine the filtrates, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude 4-(3,3-diphenylpropyl)piperazin-1-amine. Further purification can be achieved via column chromatography if necessary.
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Pharmacological Context and Potential Applications
The chemical architecture of 4-(3,3-diphenylpropyl)piperazin-1-amine suggests a strong potential for biological activity, stemming from the well-characterized roles of its constituent moieties in medicinal chemistry.
Caption: Logical relationship between structure and potential bioactivity.
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The Piperazine Scaffold: The piperazine ring is a cornerstone of modern pharmacology. Its presence in a molecule often confers favorable pharmacokinetic properties and provides a versatile scaffold for interacting with a variety of biological targets, most notably G-protein coupled receptors (GPCRs) in the central nervous system. [1][5]Many antipsychotic, antidepressant, and antihistamine drugs incorporate this ring system. [2]Furthermore, certain substituted piperazines have shown potent antimicrobial and antifungal activities.
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The 3,3-Diphenylpropyl Moiety: This bulky, lipophilic group is also found in biologically active compounds. For instance, a related structure, 3-[bis(3,3-diphenylpropyl)-amino]-propan-1-ol, was identified as a potent cerebral vasodilator. [6]Additionally, derivatives containing a 3-cyano-3,3-diphenylpropyl ester have been investigated as novel anticancer agents, demonstrating significant in vivo and in vitro activity. [7][8]
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Predicted Biological Profile: Given the combination of these two pharmacophores, 4-(3,3-diphenylpropyl)piperazin-1-amine is a promising candidate for investigation in several therapeutic areas. Its structure suggests a high likelihood of CNS activity, potentially as a modulator of dopamine, serotonin, or opioid receptors. [9]The demonstrated anticancer and vasodilator activities of related diphenylpropyl compounds also point toward potential applications in oncology and cardiovascular disease research. The primary amine provides a handle for creating libraries of derivatives for structure-activity relationship (SAR) studies.
Conclusion
4-(3,3-Diphenylpropyl)piperazin-1-amine is a structurally intriguing molecule that merges the pharmacologically validated piperazine core with the bio-active diphenylpropyl group. While specific experimental data on this compound is limited, a logical analysis of its structure allows for the confident prediction of its key properties and the development of a viable synthetic route. Its potential to interact with CNS targets, along with possible applications in oncology and cardiovascular research, makes it a compelling scaffold for further investigation by medicinal chemists and drug development professionals. The synthetic protocols and structural insights provided in this guide offer a solid foundation for future research into this and related compounds.
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